Hydrazobenzene

Catalog No.
S530138
CAS No.
122-66-7
M.F
C12H12N2
C6H5NHNHC6H5
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazobenzene

Avoid yield-limiting semihydrogenation of azobenzene that often introduces aniline impurities. Hydrazobenzene provides an intact, pre-formed N-N bond for direct base-catalyzed condensation to 1,2-diaryl-3,5-pyrazolidinedione cores, streamlining pharmaceutical intermediate workflows. • Eliminates in situ reduction steps and over-reduction risks • Ensures stoichiometric reliability and prevents N-N cleavage byproducts • Supplied with consistent high purity to support reproducible scale-up

CAS Number

122-66-7

Product Name

Hydrazobenzene

IUPAC Name

1,2-diphenylhydrazine

Molecular Formula

C12H12N2
C6H5NHNHC6H5

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

YBQZXXMEJHZYMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
0.00 M
Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol
In water, 221 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C:

Synonyms

Hydrazobenzene; NSC 3510; NSC-3510; NSC3510

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2

The exact mass of the compound Hydrazobenzene is 184.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)0.00 mslightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanolin water, 221 mg/l at 25 °csolubility in water, g/100ml at 20 °c:. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Benzidines/Aromatic amines. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Hydrazobenzene (1,2-diphenylhydrazine) is a symmetrical diaryl hydrazine that serves as a critical intermediate in the synthesis of pharmaceuticals, specialty dyes, and controlled redox systems. As a pre-reduced solid, it provides an intact, functionalized N-N linkage flanked by two phenyl rings, which is essential for constructing complex heterocycles like pyrazolidinediones. Unlike its oxidized counterpart, azobenzene, hydrazobenzene is highly soluble in polar organic solvents such as ethanol and acetone, while remaining practically insoluble in water. Its primary procurement value lies in its ability to bypass complex, yield-limiting semihydrogenation steps in manufacturing workflows, offering a direct, high-purity precursor for base-catalyzed condensations and quantitative autoxidation cycles [1].

Attempting to substitute hydrazobenzene with its oxidized precursor, azobenzene, introduces significant process inefficiencies. Azobenzene requires in situ reduction (via zinc/alkali or electrochemical methods), which is kinetically slow and prone to 4-electron/4-proton over-reduction, cleaving the N-N bond to yield aniline impurities. Conversely, substituting with mono-aryl derivatives like phenylhydrazine fundamentally alters the reaction trajectory, yielding mono-substituted pyrazolones rather than the required 1,2-diaryl heterocycles. Procuring high-purity hydrazobenzene directly eliminates the need for highly selective semihydrogenation catalysts, prevents aniline contamination, and ensures stoichiometric reliability in downstream condensations [1].

Direct Condensation Efficiency for 1,2-Diaryl Heterocycles

In the synthesis of phenylbutazone and related anti-inflammatories, the intact N-N linkage is mandatory. Using hydrazobenzene in a direct base-catalyzed condensation with diethyl malonate derivatives achieves high yields (exceeding 80% under optimized conditions) of the pyrazolidinedione core. In contrast, attempting a one-pot reductive condensation from azobenzene suffers from competing side reactions and lower overall efficiency due to the harsh conditions required for the initial reduction step [1].

Evidence DimensionPyrazolidinedione core yield
Target Compound DataHydrazobenzene (Direct condensation: >80% yield)
Comparator Or BaselineAzobenzene (Requires prior reduction; lower overall one-pot efficiency)
Quantified DifferenceEliminates the reduction step, securing high-yield N-N incorporation
ConditionsBase-catalyzed condensation with diethyl malonate derivatives

Procuring hydrazobenzene directly streamlines API synthesis by bypassing the yield-limiting reduction of azobenzene.

Bypassing the Kinetic Bottleneck of Azobenzene Reduction

The reduction of azobenzene to hydrazobenzene is a kinetically demanding 2-electron/2-proton process. Studies on proton-coupled electron transfer (PCET) demonstrate that achieving high selectivity for hydrazobenzene without sacrificing reaction rate is challenging, as the system is highly susceptible to a 4-electron/4-proton over-reduction that cleaves the N=N bond to generate two equivalents of aniline. By starting with procured hydrazobenzene, manufacturers entirely avoid this kinetic bottleneck and the associated aniline contamination, ensuring a pure diaryl hydrazine feed for subsequent reactions [1].

Evidence DimensionN-N bond preservation vs. cleavage
Target Compound DataHydrazobenzene (Pre-reduced, 100% intact N-N bond)
Comparator Or BaselineAzobenzene (Prone to 4e-/4H+ over-reduction to aniline)
Quantified DifferenceAvoids 4e- cleavage pathway entirely
ConditionsElectrochemical or catalytic semihydrogenation environments

Eliminates the need for highly selective, expensive PCET catalysts required to prevent azobenzene from degrading into aniline.

Quantitative Autoxidation for Hydrogen Peroxide Generation

Hydrazobenzene serves as a quantitative organic redox mediator. In alkaline alcoholic solutions, it undergoes rapid autoxidation in the presence of molecular oxygen to yield azobenzene and hydrogen peroxide quantitatively. While modern industrial H2O2 production relies on the anthraquinone (AO) process, hydrazobenzene's specific bimolecular reaction kinetics and quantitative yield make it a targeted alternative for specialized, small-scale cyclic autoxidation systems where anthraquinone solubility or complex hydrogenation kinetics present barriers [1].

Evidence DimensionAutoxidation yield of H2O2
Target Compound DataHydrazobenzene (Quantitative yield via rapid bimolecular reaction)
Comparator Or BaselineAlkyl-anthraquinones (Standard AO process, requires complex solvent/catalyst systems)
Quantified DifferenceProvides a simplified, quantitative redox cycle in alcoholic media
ConditionsOxygen bubbling in ethanol/propanol solutions

Offers a highly efficient, alternative liquid-phase redox mediator for specialized oxidation workflows.

Synthesis of Pyrazolidinedione Active Pharmaceutical Ingredients

Hydrazobenzene is the mandatory precursor for synthesizing 1,2-diaryl-3,5-pyrazolidinedione cores, such as those found in phenylbutazone and sulfinpyrazone. Procuring the pre-reduced hydrazine allows for direct base-catalyzed condensation with malonate derivatives, bypassing the need for complex in situ azobenzene reduction[1].

Cyclic Autoxidation and Redox Mediation

In specialized redox workflows where anthraquinone-based systems are incompatible, hydrazobenzene functions as a quantitative hydrogen donor. Its rapid bimolecular reaction with molecular oxygen in alcoholic media yields hydrogen peroxide and azobenzene, making it suitable for controlled, small-scale autoxidation cycles [2].

Precursor for Benzidine Rearrangement in Specialty Materials

Under strictly controlled acidic conditions, hydrazobenzene undergoes an intramolecular rearrangement to form biphenyl-based diamines (benzidine derivatives). While historically used for dyes, this reaction remains relevant for synthesizing specialized rigid-rod polymers and cross-linking agents where the 4,4'-diaminobiphenyl structure is required[3].

Physical Description

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992)
WHITE-TO-YELLOW CRYSTALS.

Color/Form

Tablets from alcohol and ether
Colorless crystals

XLogP3

2.9

Exact Mass

184.1

Boiling Point

Decomposes (NTP, 1992)
309.0 °C
293 °C at 760 mm Hg

Density

1.158 at 61 °F (NTP, 1992)
1.158 at 16 °C/4 °C
1.16 g/cm³

LogP

2.94 (LogP)
log Kow= 2.94
2.94

Appearance

Solid powder

Melting Point

268 °F (NTP, 1992)
131.0 °C
131 °C, decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1G3CS09TUK

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Hydrazobenzene is a colorless, crystalline compound that emits toxic fumes of nitrogen oxides when heated to decomposition. Hydrazobenzene has been used primarily in the dye manufacturing industry as the precursor of the dye intermediate benzidine and is also used as an intermediate in the manufacture of pharmaceuticals. Exposure to this substance irritates the skin, nose, throat and lungs and can eventually lead to liver, kidney and brain damage. Hydrazobenzene is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

Vapor Pressure

4.36e-04 mmHg
4.4X10-4 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

122-66-7
38622-18-3

Wikipedia

1,2-diphenylhydrazine

Use Classification

Chemical Classes -> Benzidines/Aromatic amines
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens

Methods of Manufacturing

Hydrazobenzene is formed when nitrobenzene reacts with zinc dust in an alkaline solution.
Nitrobenzene (reductive coupling)

General Manufacturing Information

Hydrazine, 1,2-diphenyl-: ACTIVE
Can be used in mfr of hydrogen peroxide
Rearranges to benzidine in strong mineral acid.
Hydrazobenzene can be protonated, and this is an essential step in the conversion of hydrazobenzene to benzidine.
The technical grade substances used show considerable impurities and may contain benzidine as a contaminant. In 1 of 16 samples from a manufacturer's continuous production, 25 ug benzidine/g hydrazobenzene were found... .

Analytic Laboratory Methods

A PROCEDURE IS PRESENTED FOR DETERMINING THE DEGRADATION PRODUCTS (AZOBENZENE & HYDRAZOBENZENE) FROM MEDICINAL FORMS OF KETAZONE. THE DEGRADATION PRODUCTS WERE EXTRACTED WITH HEPTANE. IN AN ALIQUOT OF THE EXTRACT, HYDRAZOBENZENE WAS OXIDIZED TO AZOBENZENE WITH HYDROGEN PEROXIDE IN A MEDIUM ALKALIZED WITH SODIUM CARBONATE, & ABSORBANCE OF BOTH ALIQUOTS WAS DETERMINED AT 340 NM.
HYDRAZOBENZENE, A CARCINOGENIC INTERMEDIATE IN THE MFR OF PHENYLBUTAZONE & SULFINPYRAZONE, WAS DETERMINED IN BULK PHENYLBUTAZONE & SULFINPYRAZONE & IN THEIR FORMULATIONS. THE SAMPLE WAS SHAKEN WITH 1N SODIUM HYDROXIDE AND N-HEXANE, & ORGANIC PHASE WAS INJECTED INTO A PORASIL 400 PRECOLUMN ATTACHED TO A PARTISIL-10 PAC (CYANOAMINO-BONDED SILICA) COLUMN. THE MOBILE PHASE WAS 2.5% ABSOLUTE ETHANOL IN HEXANE. HYDRAZOBENZENE WAS MEASURED BY UV SPECTROPHOTOMETRY AT 254 NM WITH THE LIMIT OF DETECTION APPROX 4 NG, & RECOVERY BETWEEN 85-100%.
A HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD IS DESCRIBED FOR THE DETERMINATION OF 1,2-DIPHENYLHYDRAZINE IN AQUEOUS MEDIA. THIS CMPD CAN BE ASSAYED BY DIRECT INJECTION OR BY SOLVENT EXTRACTION OR RESIN ADSORPTION OF THE AQ SAMPLE PRIOR TO ANALYSIS WITH DETECTION LIMIT LESS THAN 1 UG/L. 1,2-DIPHENYLHYDRAZINE WAS EXTREMELY UNSTABLE (HALF TIME FOR DISAPPEARANCE APPROX 15 MIN) IN WASTEWATER, THUS MAKING ITS ANALYSIS EXTREMELY DIFFICULT & OF LIMITED PRACTICAL VALUE.
APHA Method 6040-B. Constituent Concentration in Water by Closed-Loop Stripping and Gas Chromatographic/Mass-Spectrometric Analysis. IDL= 1.0 ng/l.
For more Analytic Laboratory Methods (Complete) data for 1,2-DIPHENYLHYDRAZINE (13 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Hydrazobenzene (10 ug/L) in dilute aqueous solution was found to be unstable with less than 10% remaining for longer than one day of preservation (in the dark) under any of the conditions tested (ie, room temperature or 4 °C at pH 2,7, or 10 and with or without chlorine).
Autooxidizes in air
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